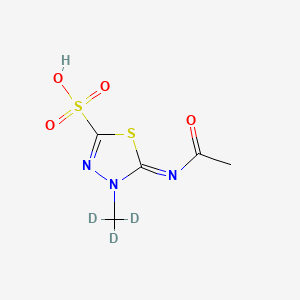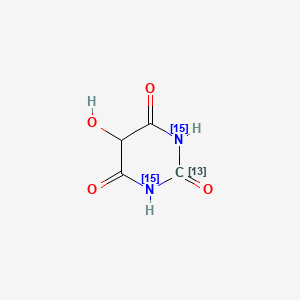![molecular formula C10H9IN2O2 B587767 Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate CAS No. 147503-88-6](/img/structure/B587767.png)
Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a pyrrolo[2,3-C]pyridine precursor followed by esterification. The reaction conditions often require the use of iodine or iodinating agents, organic solvents, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-C]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .
Biology and Medicine
Its derivatives may exhibit biological activity, making it a candidate for the synthesis of new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and polymers .
Mechanism of Action
The mechanism of action of Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iodinated pyrrolo[2,3-C]pyridine derivatives, such as 3-iodo-7-methoxy-1H-pyrrolo[2,3-C]pyridine . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-9(6)5-13-8/h3-5,12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSNXVLHVWJQNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C(=CN2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










